Isomylamine Hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

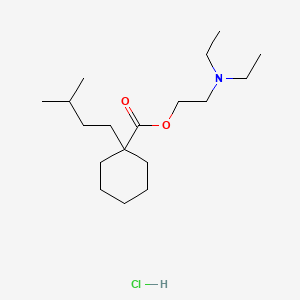

3D Structure of Parent

特性

CAS番号 |

24357-98-0 |

|---|---|

分子式 |

C18H36ClNO2 |

分子量 |

333.9 g/mol |

IUPAC名 |

2-(diethylamino)ethyl 1-(3-methylbutyl)cyclohexane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C18H35NO2.ClH/c1-5-19(6-2)14-15-21-17(20)18(13-10-16(3)4)11-8-7-9-12-18;/h16H,5-15H2,1-4H3;1H |

InChIキー |

KMYDNZZJBUDBTI-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)CCOC(=O)C1(CCCCC1)CCC(C)C.Cl |

製品の起源 |

United States |

Foundational & Exploratory

In-depth Technical Guide on the Core Mechanism of Action of Isomylamine Hydrochloride

Disclaimer: The following guide is based on currently available public information. A comprehensive understanding of the mechanism of action of Isomylamine Hydrochloride is limited by the scarcity of detailed, publicly accessible research data.

Introduction

This compound is identified as a spasmolytic and smooth muscle relaxant.[1][2] Its chemical name is 2-(diethylamino)ethyl 1-isopentylcyclohexane-1-carboxylate hydrochloride.[1] While its therapeutic application is suggested to be in conditions requiring muscle relaxation, detailed molecular mechanisms underlying its pharmacological effects are not extensively documented in publicly available literature. This guide aims to synthesize the existing information and provide a potential framework for its mechanism of action based on related compounds and general pharmacological principles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C18H36ClNO2 | [1] |

| Molecular Weight | 333.94 g/mol | [1] |

| CAS Number | 24357-98-0 (HCl salt) | [1] |

| Synonyms | Isomylamine HCl, this compound [USAN], NSC-78987 | [1] |

Postulated Mechanism of Action: Spasmolytic and Muscle Relaxant Effects

The primary described activities of this compound are its spasmolytic and smooth muscle relaxant effects.[1][2] The precise molecular targets and signaling pathways have not been fully elucidated. However, based on the actions of other smooth muscle relaxants and structurally similar compounds, several potential mechanisms can be hypothesized.

A structurally similar compound, dicyclomine (B1218976) (2-(diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylate hydrochloride), is known to act as a muscarinic antagonist.[3] This antagonism at muscarinic receptors in smooth muscle cells leads to a decrease in intracellular calcium ion (Ca2+) concentration, resulting in muscle relaxation. It is plausible that this compound may share this mechanism.

Smooth muscle contraction is critically dependent on the concentration of intracellular Ca2+.[4] Many spasmolytic agents act by reducing Ca2+ influx from the extracellular space or by inhibiting its release from intracellular stores like the sarcoplasmic reticulum. This compound may exert its effects through one or more of the following mechanisms related to calcium signaling:

-

Blockade of Voltage-Gated Calcium Channels: Inhibition of L-type calcium channels would reduce Ca2+ entry upon membrane depolarization, leading to relaxation.

-

Inhibition of Receptor-Operated Calcium Channels: Antagonism of receptors that couple to calcium influx could also be a potential mechanism.

-

Modulation of Intracellular Calcium Release: Interference with signaling pathways (e.g., IP3-mediated pathways) that trigger Ca2+ release from the sarcoplasmic reticulum.

A simplified, hypothetical workflow for investigating the effect of this compound on intracellular calcium is presented below.

Caption: Hypothetical workflow for a calcium imaging experiment.

Potential Anti-inflammatory Mechanism

There is a tentative link between a related compound, "Isomyosamine," and an anti-inflammatory effect through the targeting of TNF-α and IL-6. While the direct relevance to this compound is unconfirmed, this suggests a potential secondary mechanism of action. Many inflammatory processes involve smooth muscle contraction (e.g., bronchoconstriction in asthma). An anti-inflammatory effect could complement its spasmolytic activity.

The inhibition of pro-inflammatory cytokines like TNF-α and IL-6 can occur through various signaling pathways, a common one being the NF-κB pathway. A potential, though unverified, pathway for this compound's anti-inflammatory action is depicted below.

Caption: Postulated anti-inflammatory signaling pathway.

Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. However, standard assays could be employed to investigate its mechanism of action.

To determine the binding affinity of this compound to various receptors (e.g., muscarinic, adrenergic, calcium channels), competitive radioligand binding assays would be appropriate.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for specific receptors.

-

General Protocol:

-

Prepare cell membranes or tissues expressing the receptor of interest.

-

Incubate the membranes with a known radiolabeled ligand for the receptor and varying concentrations of unlabeled this compound.

-

After reaching equilibrium, separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

Calculate the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and subsequently the Ki value using the Cheng-Prusoff equation.

-

To assess the functional effects of this compound on smooth muscle contractility.

-

Objective: To determine the potency (EC50) and efficacy of this compound in relaxing pre-contracted smooth muscle tissue.

-

General Protocol:

-

Isolate a smooth muscle-containing tissue (e.g., guinea pig ileum, rat aorta) and mount it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

-

Connect the tissue to an isometric force transducer to record changes in muscle tension.

-

Induce a stable contraction using a contractile agent (e.g., acetylcholine, histamine, KCl).

-

Add this compound in a cumulative concentration-response manner.

-

Record the relaxation response at each concentration.

-

Construct a concentration-response curve and determine the EC50 value.

-

Quantitative Data

No quantitative data, such as binding affinities (Ki), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50) for this compound, are currently available in the reviewed public literature.

Conclusion and Future Directions

This compound is a compound with described spasmolytic and smooth muscle relaxant properties. The precise mechanism of action remains to be elucidated through rigorous pharmacological studies. Future research should focus on:

-

Receptor Profiling: Comprehensive screening of this compound against a panel of receptors, ion channels, and enzymes to identify its primary molecular target(s).

-

Functional Characterization: Detailed in vitro and in vivo studies to characterize its effects on smooth muscle from various tissues (gastrointestinal, vascular, respiratory) and to determine its potency and efficacy.

-

Signaling Pathway Analysis: Investigation of the downstream signaling pathways affected by this compound, particularly concerning calcium mobilization and inflammatory cascades.

-

Clinical Investigation: Well-designed clinical trials to establish its therapeutic efficacy and safety profile in relevant human conditions.

The information presented in this guide represents a framework based on existing knowledge of related compounds and should be substantiated by further experimental evidence.

References

What is the CAS number for Isomylamine Hydrochloride

CAS Number: 24357-98-0

This document provides a technical summary of Isomylamine Hydrochloride, a compound identified as a spasmolytic and smooth muscle relaxant.[1] The information is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is the hydrochloride salt of Isomylamine.[1][2] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 24357-98-0 | [1][2][3] |

| Synonyms | Isomylamine HCl, this compound [USAN], NSC-78987 | [1][2] |

| IUPAC Name | 2-(diethylamino)ethyl 1-isopentylcyclohexane-1-carboxylate hydrochloride | [1] |

| Chemical Formula | C18H36ClNO2 | [1] |

| Molecular Weight | 333.94 g/mol | [1][2] |

| Exact Mass | 333.2435 | [1] |

| Elemental Analysis | C: 64.74%, H: 10.87%, Cl: 10.62%, N: 4.19%, O: 9.58% | [1] |

| Related CAS Number | 28815-27-2 (free base) | [1] |

Pharmacological Classification

This compound is classified as a spasmolytic and smooth muscle relaxant.[1] It is also categorized under agents affecting the musculoskeletal system.[2] This product is intended for research use only and not for human or veterinary use.[1]

Experimental Data and Protocols

A comprehensive search of publicly available scientific literature did not yield detailed experimental protocols, quantitative data from pharmacological assays, or specific signaling pathway information for this compound. The available information is primarily from chemical suppliers and regulatory databases.

Experimental Workflow and Signaling Pathways

Due to the lack of detailed experimental studies in the public domain, a diagram of the experimental workflow or the specific signaling pathways through which this compound exerts its effects cannot be provided at this time.

Logical Relationship of Available Information

The following diagram illustrates the relationship between the identified pieces of information for this compound.

Caption: Logical relationship of this compound information.

References

An In-depth Technical Guide to Isoamylamine Hydrochloride

Synonyms: Isopentylamine Hydrochloride, 3-Methylbutan-1-amine Hydrochloride, Isopentylammonium Chloride

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of isoamylamine (B31083) hydrochloride. The content herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Isoamylamine hydrochloride is the salt of isoamylamine, a primary aliphatic amine. It serves as a versatile building block in organic synthesis for creating a variety of compounds, including pharmaceuticals and agrochemicals. This guide summarizes its core properties, details experimental protocols for its synthesis and analysis, and explores its known biological activities.

Chemical and Physical Properties

Isoamylamine hydrochloride is a white, crystalline solid. It is soluble in water and alcohol, and also dissolves in chloroform. The compound is known to be an irritant to the skin and mucous membranes.

The following table summarizes the key quantitative data for isoamylamine and its hydrochloride salt.

| Property | Value | Source(s) |

| Isoamylamine Hydrochloride | ||

| Molecular Formula | C₅H₁₃N·HCl | |

| Molecular Weight | 123.62 g/mol | |

| Melting Point | 215-217 °C (decomposes) | |

| Solubility in Water | 1 g in 0.5 mL | |

| Solubility in Chloroform | 1 g in 20 mL | |

| Appearance | Crystalline solid | |

| Isoamylamine (Free Base) | ||

| Molecular Formula | C₅H₁₃N | |

| Molecular Weight | 87.16 g/mol | |

| Boiling Point | 95-97 °C | |

| Density | ~0.751 g/mL at 18-25 °C | |

| Refractive Index | ~1.408 at 20 °C | |

| pKa | 10.6 (at 25 °C) | |

| Flash Point | 18.3 °C |

Experimental Protocols

Several methods for the synthesis of the free base, isoamylamine, have been reported. These methods can be adapted to produce the hydrochloride salt by subsequent treatment with hydrochloric acid.

-

From Isoamyl Halides: A common method involves the reaction of an isoamyl halide (e.g., isoamyl bromide or isoamyl chloride) with a source of ammonia. One specific protocol describes the reaction of isoamyl chloride with sodamide in liquid ammonia.

-

Reduction of Isovaleronitrile (B1219994): Isoamylamine can also be synthesized by the reduction of isovaleronitrile (3-methylbutanenitrile). This can be achieved through catalytic hydrogenation or by using metal hydride reducing agents.

Isomylamine Hydrochloride: A Technical Review of a Putative Spasmolytic Agent

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the available information on Isomylamine Hydrochloride. However, a thorough review of publicly accessible scientific literature reveals a significant lack of in-depth studies, quantitative pharmacological data, and detailed experimental protocols specifically for this compound. Therefore, this guide supplements the available information with generalized knowledge and methodologies relevant to the study of spasmolytic agents.

Introduction

This compound is identified as a spasmolytic and smooth muscle relaxant.[1] Its chemical structure suggests it is an ester of a substituted cyclohexanecarboxylic acid and an amino alcohol. While its specific pharmacological profile is not well-documented in peer-reviewed literature, its classification provides a framework for understanding its potential therapeutic applications and mechanism of action. This technical guide consolidates the known chemical properties of this compound and explores its putative pharmacology through the lens of related compounds and general principles of smooth muscle physiology.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound and its free base, Isomylamine, are summarized below. This information is crucial for its synthesis, formulation, and analytical characterization.

| Property | Value | Reference |

| IUPAC Name | 2-(diethylamino)ethyl 1-isopentylcyclohexane-1-carboxylate hydrochloride | [1] |

| Synonyms | Isomylamine HCl, this compound [USAN], NSC-78987 | [1] |

| CAS Number | 24357-98-0 (HCl salt), 28815-27-2 (free base) | [1] |

| Molecular Formula | C18H36ClNO2 | [1] |

| Molecular Weight | 333.94 g/mol | [1] |

| Appearance | To be determined | [1] |

| Purity | >98% (typical for research chemicals) | [1] |

| Solubility | To be determined | [1] |

| Storage | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years) | [1] |

Putative Pharmacological Activity and Mechanism of Action

As a designated spasmolytic, this compound is presumed to act by relaxing smooth muscle, thereby alleviating cramps and spasms in various organs, such as the gastrointestinal tract, bladder, and blood vessels. The precise mechanism of action for this compound is not elucidated in the available literature. However, based on its structural similarity to other anticholinergic antispasmodics, a plausible mechanism involves the antagonism of muscarinic acetylcholine (B1216132) receptors.

Hypothetical Signaling Pathway for Anticholinergic Spasmolysis

Anticholinergic agents typically compete with acetylcholine (ACh) for binding to muscarinic receptors on smooth muscle cells. This competitive inhibition prevents the intracellular signaling cascade that leads to muscle contraction. A simplified, hypothetical signaling pathway is depicted below.

Caption: Hypothetical anticholinergic mechanism of this compound.

Synthesis

A specific, validated synthesis protocol for this compound is not available in the public domain. However, a plausible synthetic route can be proposed based on standard organic chemistry principles for the formation of esters. The synthesis would likely involve a two-step process: the synthesis of the carboxylic acid and its subsequent esterification with the amino alcohol.

Proposed Synthetic Workflow

Caption: A plausible, though unconfirmed, synthetic workflow for this compound.

Experimental Protocols for Preclinical Evaluation

To rigorously assess the spasmolytic activity of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed, generalized protocols that could be adapted for this purpose.

In Vitro Smooth Muscle Relaxation Assay

This assay evaluates the direct relaxant effect of a compound on isolated smooth muscle tissue.

Objective: To determine the concentration-response relationship of this compound for the relaxation of pre-contracted isolated smooth muscle strips.

Materials:

-

Isolated tissue: Guinea pig ileum, rat aorta, or rabbit jejunum are commonly used.

-

Organ bath system with temperature control (37 °C) and aeration (95% O₂ / 5% CO₂).

-

Isotonic transducer and data acquisition system.

-

Krebs-Henseleit or Tyrode's physiological salt solution.

-

Contractile agents: Acetylcholine, histamine, or potassium chloride (KCl).

-

This compound stock solution.

Procedure:

-

Euthanize the animal according to approved ethical protocols.

-

Dissect the desired smooth muscle tissue and place it in cold physiological salt solution.

-

Cut the tissue into strips of appropriate size (e.g., 2-3 cm long for ileum).

-

Mount the tissue strips in the organ baths containing the physiological salt solution, maintained at 37 °C and aerated.

-

Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with solution changes every 15 minutes.

-

Induce a sustained contraction with a contractile agent (e.g., 1 µM acetylcholine or 60 mM KCl).

-

Once the contraction has stabilized, add this compound cumulatively to the organ bath in increasing concentrations (e.g., from 1 nM to 100 µM).

-

Record the relaxation response at each concentration.

-

Calculate the percentage of relaxation relative to the pre-induced contraction.

-

Plot the concentration-response curve and determine the EC₅₀ value.

In Vivo Models of Spasmolysis

In vivo studies are essential to evaluate the efficacy and safety of a compound in a whole-animal system.

Objective: To assess the ability of this compound to protect against chemically induced gastrointestinal spasms or to reduce smooth muscle tone in vivo.

Common Models:

-

Castor Oil-Induced Diarrhea in Mice: Castor oil induces diarrhea and intestinal cramping. The efficacy of this compound can be assessed by its ability to delay the onset of diarrhea and reduce the number of wet feces.

-

Intestinal Motility Assays: The transit of a non-absorbable marker (e.g., charcoal meal) through the gastrointestinal tract is measured. A decrease in transit distance indicates a reduction in intestinal motility.

Quantitative Data

As of the latest literature review, no specific quantitative pharmacological data (e.g., EC₅₀, IC₅₀, pA₂) for this compound has been published in publicly available sources. The tables below are provided as templates for the presentation of such data, should it become available through future research.

Table for In Vitro Spasmolytic Activity (Hypothetical Data)

| Tissue Preparation | Contractile Agent | EC₅₀ (µM) | Emax (% Relaxation) |

| Guinea Pig Ileum | Acetylcholine (1 µM) | [Data not available] | [Data not available] |

| Rat Aorta | KCl (60 mM) | [Data not available] | [Data not available] |

Table for Pharmacokinetic Parameters (Hypothetical Data)

| Species | Route of Administration | T½ (h) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Rat | Intravenous | [Data not available] | [Data not available] | [Data not available] | [Data not available] | [Data not available] |

| Rat | Oral | [Data not available] | [Data not available] | [Data not available] | [Data not available] | [Data not available] |

Conclusion

This compound is a compound with a clear indication as a spasmolytic and smooth muscle relaxant. However, the lack of detailed scientific literature significantly hampers a thorough understanding of its pharmacological profile. The information presented in this guide, including the hypothetical mechanism of action, proposed synthesis, and generalized experimental protocols, is intended to serve as a foundation for future research into this potentially therapeutic agent. Rigorous preclinical studies are required to validate its efficacy, determine its mechanism of action, and establish a comprehensive safety profile.

References

Isomylamine Hydrochloride: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomylamine Hydrochloride, also known by its chemical name 2-(diethylamino)ethyl 1-isopentylcyclohexane-1-carboxylate hydrochloride and synonym NSC-78987, is a compound identified as a spasmolytic and smooth muscle relaxant.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, drawing upon its classification and structural similarities to other well-characterized antispasmodic agents. Due to the limited availability of direct research on this compound, this guide also incorporates data from analogous compounds to infer its likely mechanisms of action. The primary focus is on its effects on smooth muscle, potential signaling pathways involved, and the experimental protocols typically employed to evaluate such compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 2-(diethylamino)ethyl 1-isopentylcyclohexane-1-carboxylate hydrochloride | [1] |

| Synonyms | Isomylamine HCl, this compound [USAN], NSC-78987 | [1] |

| CAS Number | 24357-98-0 | [1] |

| Molecular Formula | C18H36ClNO2 | [1] |

| Molecular Weight | 333.94 g/mol | [1] |

Biological Activity: Spasmolytic and Smooth Muscle Relaxant

This compound is categorized as a spasmolytic agent, indicating its utility in reducing or preventing spasms of smooth muscle.[1] This activity is the basis for its classification as a smooth muscle relaxant. The relaxation of smooth muscle can be achieved through various mechanisms, including interference with nerve impulses that trigger muscle contraction or a direct action on the muscle cells themselves.

Postulated Mechanism of Action

-

Anticholinergic (Antimuscarinic) Activity: Dicyclomine (B1218976) acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). By blocking the binding of the neurotransmitter acetylcholine to these receptors on smooth muscle cells, it prevents the initiation of contractile signals. This is a common mechanism for many gastrointestinal antispasmodics.

-

Direct Musculotropic (Papaverine-like) Effect: In addition to its anticholinergic properties, dicyclomine exhibits a direct relaxant effect on smooth muscle, independent of nerve stimulation. This is often referred to as a "papaverine-like" effect. Papaverine is an opium alkaloid that directly relaxes smooth muscles, possibly through the inhibition of phosphodiesterase and modulation of calcium channels.

Given the structural analogy, it is highly probable that this compound shares this dual mechanism of action.

The proposed anticholinergic action of this compound would involve the blockade of muscarinic receptors, primarily the M3 subtype located on smooth muscle cells. The general signaling pathway is depicted below.

Caption: Postulated anticholinergic mechanism of this compound.

The direct relaxant effect on smooth muscle is likely mediated by interference with intracellular calcium signaling, a hallmark of papaverine-like spasmolytics. This could involve inhibition of calcium influx through voltage-gated calcium channels or inhibition of phosphodiesterases, leading to increased intracellular cyclic AMP (cAMP) or cyclic GMP (cGMP), which in turn promotes relaxation.

Caption: Postulated direct musculotropic effect of this compound.

Quantitative Data

As of the latest literature review, specific quantitative data on the biological activity of this compound, such as IC50 values for receptor binding or pA2 values for antagonist activity, are not available in publicly accessible databases or publications. Research on structurally similar compounds, like dicyclomine, has established their potency, but direct extrapolation of these values to this compound is not scientifically rigorous. Further experimental investigation is required to determine the precise quantitative pharmacological profile of this compound.

Experimental Protocols

To assess the spasmolytic activity of a compound like this compound, standard in vitro pharmacological preparations are typically used. The following are detailed methodologies for key experiments that would be appropriate for characterizing its biological effects.

Isolated Guinea Pig Ileum Assay for Anticholinergic Activity

This is a classic bioassay to determine the anticholinergic (antimuscarinic) properties of a test compound by measuring its ability to inhibit contractions induced by a muscarinic agonist like acetylcholine.

Methodology:

-

Tissue Preparation: A male guinea pig (250-350 g) is euthanized by cervical dislocation. A segment of the ileum is isolated, and the luminal contents are gently flushed with Tyrode's solution. A 2-3 cm piece of the ileum is then suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2.

-

Apparatus: The tissue is connected to an isotonic transducer, and contractions are recorded on a kymograph or a digital data acquisition system. The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 0.5-1.0 g, with the bathing solution being changed every 15 minutes.

-

Procedure:

-

A cumulative concentration-response curve to acetylcholine (e.g., 10⁻⁹ M to 10⁻³ M) is established to determine the baseline contractile response.

-

The tissue is washed, and after a recovery period, it is incubated with a specific concentration of this compound for a predetermined time (e.g., 20-30 minutes).

-

A second cumulative concentration-response curve to acetylcholine is then generated in the presence of this compound.

-

This process is repeated with increasing concentrations of this compound.

-

-

Data Analysis: The antagonistic effect is quantified by determining the pA2 value from a Schild plot, which provides a measure of the affinity of the antagonist for the receptor.

Caption: Experimental workflow for the isolated guinea pig ileum assay.

Isolated Rabbit Jejunum Assay for Direct Myotropic and Papaverine-like Activity

The spontaneous rhythmic contractions of the rabbit jejunum make it a suitable model to study direct smooth muscle relaxant effects, independent of nerve stimulation.

Methodology:

-

Tissue Preparation: A rabbit is euthanized, and a segment of the jejunum is isolated and placed in Tyrode's solution. A 2-3 cm piece is suspended in an organ bath under similar conditions as the guinea pig ileum.

-

Procedure:

-

The tissue is allowed to equilibrate until stable, spontaneous rhythmic contractions are observed.

-

Increasing concentrations of this compound are added cumulatively to the organ bath.

-

The effect on the amplitude and frequency of the spontaneous contractions is recorded. A decrease in both parameters indicates a relaxant effect.

-

To further characterize a papaverine-like effect, contractions can be induced by a depolarizing agent like potassium chloride (KCl). The ability of this compound to inhibit KCl-induced contractions would suggest a direct effect on the muscle, possibly by blocking voltage-gated calcium channels.

-

-

Data Analysis: The concentration of this compound that causes a 50% reduction in the amplitude of spontaneous or KCl-induced contractions (IC50) is calculated.

Conclusion

References

In-depth Technical Guide: The Antispasmodic Properties of Isomylamine Hydrochloride

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to Isomylamine Hydrochloride

This compound, identified by the CAS number 24357-98-0, is classified as a spasmolytic and smooth muscle relaxant.[1][2] Its systematic name is 2-(diethylamino)ethyl 1-isopentylcyclohexane-1-carboxylate hydrochloride.[1][2] Spasmolytics are a class of drugs that relieve cramps and spasms of smooth muscle, which are found in the walls of hollow organs such as the intestines, bladder, and blood vessels.[3]

Chemical Structure:

-

Molecular Formula: C₁₈H₃₆ClNO₂[1]

-

Molecular Weight: 333.94 g/mol [1]

-

Systematic Name: 2-(diethylamino)ethyl 1-isopentylcyclohexane-1-carboxylate hydrochloride[1]

General Principles of Antispasmodic Action

Antispasmodic agents typically exert their effects through one or more of the following mechanisms:

-

Anticholinergic/Antimuscarinic Activity: Many antispasmodics act as antagonists at muscarinic acetylcholine (B1216132) receptors on smooth muscle cells.[4][5][6] By blocking the action of acetylcholine, a neurotransmitter that stimulates smooth muscle contraction, these drugs promote relaxation.[4][5][6]

-

Calcium Channel Blockade: The influx of extracellular calcium ions (Ca²⁺) is a critical step in the initiation of smooth muscle contraction.[7][8][9][10][11] Calcium channel blockers inhibit the entry of Ca²⁺ into the muscle cells, leading to vasodilation and relaxation of other smooth muscles.[8][9][10][11]

-

Direct Smooth Muscle Relaxation: Some compounds may act directly on the intracellular machinery of the smooth muscle cell to induce relaxation, independent of neurotransmitter receptors or ion channels. This can involve modulation of intracellular second messengers like cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP).[7][12]

Given the chemical structure of this compound, which includes a tertiary amine and an ester group, it is plausible that its mechanism of action could involve anticholinergic or direct smooth muscle relaxant properties. However, without specific experimental data, this remains speculative.

Quantitative Data on Antispasmodic Properties

A thorough search of scientific databases has not yielded any specific quantitative data for the antispasmodic activity of this compound. To characterize the potency and efficacy of a novel antispasmodic agent, the following parameters are typically determined:

Table 1: Key Quantitative Parameters for Antispasmodic Activity (Hypothetical Data for this compound)

| Parameter | Description | Hypothetical Value Range |

| IC₅₀ (half maximal inhibitory concentration) | The concentration of the drug that is required for 50% inhibition of a specific biological or biochemical function, such as agonist-induced smooth muscle contraction. | 10⁻⁹ to 10⁻⁶ M |

| EC₅₀ (half maximal effective concentration) | The concentration of a drug that gives half-maximal response. For an antagonist, this would be the concentration that produces 50% of the maximal possible inhibition. | 10⁻⁹ to 10⁻⁶ M |

| pA₂ Value | A measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the concentration-response curve of an agonist. | 7 to 9 |

| Eₘₐₓ (maximum effect) | The maximum observed effect of the drug. For an antispasmodic, this would be the maximal relaxation of pre-contracted smooth muscle. | 80% to 100% relaxation |

Note: The values presented in this table are hypothetical and are provided for illustrative purposes only. Experimental determination is required to ascertain the actual values for this compound.

Experimental Protocols for Assessing Antispasmodic Activity

The evaluation of a compound's antispasmodic properties typically involves a series of in vitro and in vivo experiments. The following are detailed methodologies for key experiments that would be essential to characterize the activity of this compound.

In Vitro Isolated Tissue Assays

These assays are fundamental for determining the direct effect of a compound on smooth muscle contractility.

4.1.1. Preparation of Isolated Smooth Muscle Strips:

-

Tissue Source: Common tissue preparations include guinea pig ileum, rat aorta, or rabbit jejunum. The choice of tissue depends on the specific receptors and muscle types of interest.

-

Dissection: The animal is euthanized according to ethical guidelines. The desired tissue is carefully dissected and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

Preparation of Strips: The tissue is cut into longitudinal or circular strips of appropriate size (e.g., 2-3 mm wide and 10-15 mm long).

-

Mounting: The tissue strips are mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and continuously aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂). One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.

4.1.2. Experimental Procedure:

-

Equilibration: The tissue is allowed to equilibrate for a period of 60-90 minutes under a resting tension (e.g., 1 gram). During this time, the bath solution is changed every 15-20 minutes.

-

Induction of Contraction: A contractile agent (spasmogen) is added to the organ bath to induce a sustained contraction. Common spasmogens include acetylcholine, histamine, potassium chloride (KCl), or specific receptor agonists.

-

Application of Test Compound: Once a stable contraction is achieved, this compound would be added to the bath in a cumulative or non-cumulative manner, with increasing concentrations.

-

Data Recording: The isometric tension of the muscle strip is recorded continuously using a data acquisition system. The relaxant effect of the test compound is measured as the percentage reduction in the agonist-induced contraction.

-

Data Analysis: Concentration-response curves are plotted, and key parameters such as IC₅₀ and Eₘₐₓ are calculated using appropriate pharmacological software.

In Vitro Cell-Based Assays

These assays can provide insights into the cellular mechanisms of action.

4.2.1. Cultured Smooth Muscle Cell Contraction Assay:

-

Cell Culture: Primary smooth muscle cells are isolated from tissues (e.g., aorta, trachea) and cultured.[13]

-

Gel Contraction Assay: The cultured cells are embedded in a collagen gel matrix.[13]

-

Treatment: Contractile agonists and the test compound (this compound) are added to the culture medium.

-

Measurement: The contraction of the gel is quantified by measuring the change in the surface area of the gel over time using image analysis software.[13]

4.2.2. Calcium Imaging:

-

Cell Loading: Cultured smooth muscle cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulation: The cells are stimulated with a contractile agonist in the presence or absence of this compound.

-

Measurement: Changes in intracellular calcium concentration are measured using a fluorescence microscope or a plate reader. This can help determine if the compound acts as a calcium channel blocker.

Potential Signaling Pathways and Visualizations

The specific signaling pathways modulated by this compound are currently unknown. Based on the general mechanisms of antispasmodic drugs, the following diagrams illustrate plausible pathways that could be investigated.

Caption: Hypothetical anticholinergic mechanism of this compound.

Caption: Hypothetical calcium channel blockade mechanism.

Conclusion and Future Directions

This compound is identified as a smooth muscle relaxant and spasmolytic agent. However, there is a notable absence of detailed pharmacological data in the public domain. To fully elucidate its therapeutic potential, a systematic investigation is required. Future research should focus on:

-

In vitro pharmacological profiling: Conducting isolated tissue experiments to determine its potency (IC₅₀) and efficacy (Eₘₐₓ) against various spasmogens in different smooth muscle preparations.

-

Mechanism of action studies: Investigating its potential anticholinergic effects through radioligand binding assays and its calcium channel blocking activity using electrophysiological and calcium imaging techniques.

-

Signaling pathway analysis: Employing molecular biology techniques to identify the intracellular signaling cascades modulated by this compound.

-

In vivo studies: Evaluating its efficacy and safety in animal models of smooth muscle spasms, such as gastrointestinal hypermotility or bronchoconstriction.

The information presented in this guide serves as a foundational resource for researchers and drug development professionals interested in the further investigation of this compound as a potential therapeutic agent.

References

- 1. medkoo.com [medkoo.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Muscle relaxant - Wikipedia [en.wikipedia.org]

- 4. Anticholinergic - Wikipedia [en.wikipedia.org]

- 5. Anticholinergic drugs: Uses and side effects [medicalnewstoday.com]

- 6. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

- 11. Calcium channel blockers - Mayo Clinic [mayoclinic.org]

- 12. Relaxation of vascular smooth muscle by isoproterenol, dibutyryl-cyclic AMP and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A contraction assay system using primary cultured mouse bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Study of Isomylamine Hydrochloride's Potential Smooth Muscle Relaxant Properties

Disclaimer: As of the latest literature review, specific studies on the smooth muscle relaxant effects of isomylamine (B8598680) hydrochloride, including its mechanism of action, quantitative efficacy, and specific experimental protocols, are not available in published scientific literature. This guide, therefore, presents a hypothetical and theoretical framework for the investigation of isomylamine hydrochloride based on established principles of smooth muscle physiology and pharmacology. The experimental protocols, data tables, and signaling pathways described herein are illustrative examples of how such a compound could be studied and should not be interpreted as existing data.

Introduction

This compound is a compound with potential applications as a spasmolytic and smooth muscle relaxant. Understanding its mechanism of action and characterizing its effects on various smooth muscle tissues is crucial for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the core methodologies, potential signaling pathways, and data presentation strategies that could be employed in the preclinical evaluation of this compound's smooth muscle relaxant properties. This document is intended for researchers, scientists, and drug development professionals in the field of smooth muscle physiology and pharmacology.

Hypothetical Signaling Pathways in this compound-Induced Smooth Muscle Relaxation

The relaxation of smooth muscle is a complex process primarily regulated by the intracellular concentration of calcium ([Ca2+]i) and the phosphorylation state of the myosin light chain (MLC). Based on the mechanisms of known smooth muscle relaxants, this compound could potentially act through one or more of the following signaling pathways:

-

Modulation of Intracellular Cyclic Nucleotides (cAMP and cGMP): An increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP) can lead to smooth muscle relaxation. This compound could potentially:

-

Activate adenylyl cyclase (AC) or guanylyl cyclase (GC), leading to increased production of cAMP or cGMP, respectively.

-

Inhibit phosphodiesterases (PDEs), the enzymes responsible for the degradation of cAMP and cGMP.

-

-

Inhibition of Calcium Influx: A reduction in the influx of extracellular calcium through voltage-gated or ligand-gated calcium channels is a common mechanism for smooth muscle relaxation. This compound may act as a calcium channel blocker.

-

Modulation of Calcium Sensitization Pathway: The RhoA/Rho-kinase (ROCK) pathway plays a crucial role in Ca2+ sensitization of the contractile apparatus. Inhibition of this pathway leads to a decrease in the phosphorylation of myosin phosphatase target subunit 1 (MYPT1), thereby increasing the activity of myosin light chain phosphatase (MLCP) and promoting relaxation. This compound could potentially be an inhibitor of Rho-kinase.

-

Opening of Potassium Channels: Activation of potassium channels can lead to hyperpolarization of the smooth muscle cell membrane, which in turn inhibits the opening of voltage-gated calcium channels, leading to relaxation.

The following diagrams illustrate these hypothetical signaling pathways.

Caption: Hypothetical cAMP-mediated and PDE inhibition pathways for Isomylamine HCl.

In Vitro Models for the Preclinical Evaluation of Isomylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomylamine Hydrochloride is a compound of interest for its potential pharmacological activities, necessitating a robust preclinical evaluation to characterize its efficacy and safety. This technical guide provides a comprehensive overview of the core in vitro models and methodologies for the assessment of this compound, with a primary focus on its presumed activity as a monoamine oxidase (MAO) inhibitor. The following sections detail the experimental protocols for key assays, present illustrative quantitative data in a structured format, and provide visual representations of signaling pathways and experimental workflows.

Monoamine Oxidase (MAO) Inhibition Assays

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] Inhibition of these enzymes is a key mechanism for the treatment of depression and neurodegenerative disorders.[1][2] The following protocol describes a common in vitro method to determine the inhibitory potential of this compound on both MAO-A and MAO-B.

Experimental Protocol: Fluorometric MAO Inhibition Assay

This protocol is adapted from commercially available kits and established methodologies.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

This compound

-

Positive controls: Clorgyline (for MAO-A), Pargyline (for MAO-B)

-

MAO substrate (e.g., p-tyramine)

-

Horseradish Peroxidase (HRP)

-

Amplex® Red reagent (or similar fluorogenic probe)

-

Hydrogen peroxide (for standard curve)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Prepare stock solutions of the positive controls (Clorgyline and Pargyline).

-

Prepare working solutions of MAO-A and MAO-B enzymes in assay buffer.

-

Prepare a working solution of the MAO substrate.

-

Prepare a detection solution containing HRP and Amplex® Red in assay buffer.

-

-

Assay Procedure:

-

To the wells of a 96-well microplate, add the assay buffer.

-

Add the serially diluted this compound or positive controls to the respective wells. Include vehicle control wells (DMSO).

-

Add the MAO-A or MAO-B enzyme solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the MAO substrate to all wells.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Stop the reaction and initiate the detection step by adding the HRP/Amplex® Red detection solution.

-

Incubate for a further 15-30 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Illustrative Quantitative Data: MAO Inhibition

The following table presents hypothetical data for the inhibition of MAO-A and MAO-B by this compound, alongside known inhibitors for comparison.

| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (MAO-B/MAO-A) |

| Isomylamine HCl | 150 | 25 | 0.17 |

| Clorgyline | 5 | 1,200 | 240 |

| Pargyline | 900 | 30 | 0.03 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

In Vitro Cytotoxicity Assessment

Evaluating the potential cytotoxicity of a compound is a critical step in drug development. The human neuroblastoma cell line, SH-SY5Y, is a widely used model in neurotoxicity studies due to its neuronal characteristics.[3][4][5][6][7]

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of this compound on SH-SY5Y cells by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)

-

This compound

-

Positive control (e.g., Doxorubicin)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplates

-

Absorbance microplate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Culture SH-SY5Y cells to ~80% confluency.

-

Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound and the positive control in a cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the test compounds. Include vehicle control wells.

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the CC50 (half-maximal cytotoxic concentration).

-

Illustrative Quantitative Data: Cytotoxicity

The following table presents hypothetical cytotoxicity data for this compound on SH-SY5Y cells.

| Compound | CC50 on SH-SY5Y cells (µM) |

| Isomylamine HCl | 75 |

| Doxorubicin | 1.2 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Signaling Pathways and Experimental Workflows

Signaling Pathway of MAO Inhibition

References

- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 3. Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata [mdpi.com]

- 4. Human neuroblastoma (SH-SY5Y) cells are highly sensitive to the lysosomotropic aldehyde 3-aminopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Propargylamine protects SH-SY5Y cells from apoptosis induced by an endogenous neurotoxin, N-methyl(R)salsolinol, through stabilization of mitochondrial membrane and induction of anti-apoptotic Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro neuroprotective effects of allicin on Alzheimer’s disease model of neuroblastoma cell line | Journal of Surgery and Medicine [jsurgmed.com]

Isomylamine Hydrochloride: An Assessment of Publicly Available Safety and Toxicity Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available safety and toxicity information on Isomylamine Hydrochloride. A comprehensive review of scientific literature and toxicology databases did not yield sufficient data to construct a complete safety and toxicity profile. The information presented herein is for informational purposes only and should not be considered a complete technical guide. This compound is reportedly intended for research use only and is not for human or veterinary use.[1] Extreme caution should be exercised when handling this compound, and a comprehensive risk assessment should be conducted before any use.

Introduction

This compound is a chemical compound with the CAS number 24357-98-0.[1] It has been described as a spasmolytic and smooth muscle relaxant.[2] Despite its potential pharmacological activity, publicly accessible, in-depth toxicological data is exceptionally scarce. This guide aims to present the limited information available and highlight the significant data gaps regarding the safety and toxicity of this compound.

Quantitative Toxicity Data

A thorough search of publicly available databases and scientific literature did not yield any quantitative toxicity data for this compound, such as LD50 (Lethal Dose, 50%) or NOAEL (No-Observed-Adverse-Effect Level) values. One safety data sheet, which lists "this compound" as a component, explicitly states "no data available" for carcinogenicity and reproductive toxicity.[3]

Table 1: Summary of Available Quantitative Toxicity Data for this compound

| Toxicity Endpoint | Value | Species | Route of Administration | Source |

| Acute Toxicity (LD50) | No data available | - | - | - |

| Carcinogenicity | No data available | - | - | [3] |

| Reproductive Toxicity | No data available | - | - | [3] |

The absence of this fundamental data prevents a quantitative assessment of the acute and chronic toxicity of this compound.

Pharmacokinetics

No information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in any biological system was found in the public domain. Understanding the pharmacokinetic profile is critical for assessing potential systemic toxicity and for designing further non-clinical and clinical studies.

Genotoxicity

There are no publicly available studies on the genotoxic potential of this compound. Standard genotoxicity assays, such as the Ames test, in vitro and in vivo micronucleus assays, and chromosomal aberration tests, are essential for evaluating the potential of a substance to cause DNA damage, which can lead to carcinogenesis or heritable mutations.

Carcinogenicity

As indicated in Table 1, no carcinogenicity studies for this compound have been identified in the public literature.[3] Long-term animal bioassays are necessary to evaluate the carcinogenic potential of a compound intended for pharmaceutical development.

Reproductive and Developmental Toxicity

No data on the potential reproductive or developmental toxicity of this compound is publicly available.[3] Such studies are crucial to assess the potential effects on fertility, embryonic development, and offspring.

Mechanism of Action and Potential Signaling Pathways

This compound is described as a spasmolytic and smooth muscle relaxant.[2] However, the specific molecular targets and signaling pathways through which it exerts these effects are not detailed in the available literature.

One study investigated the in vitro histamine-releasing properties of nine biogenic amines, including isomylamine. The study found that all the tested biogenic amines, including isomylamine, induced histamine (B1213489) release from the basophils of healthy subjects when incubated at concentrations ranging from 10⁻³ to 10² mg/ml.[4]

Based on this limited information, a hypothetical workflow for investigating the mechanism of histamine release can be proposed.

Caption: Hypothetical workflow for studying isomylamine-induced histamine release.

Experimental Protocols

Due to the lack of published toxicological studies, no detailed experimental protocols for the safety assessment of this compound can be provided. For general guidance on toxicological testing methodologies, researchers are directed to established guidelines from regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD), the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), and the U.S. Food and Drug Administration (FDA).

Logical Relationships in Safety Assessment

The standard logical flow for assessing the safety of a new chemical entity involves a tiered approach, starting with in vitro assays and progressing to in vivo studies. The absence of data for this compound at all levels of this assessment framework is a critical deficiency.

Caption: Illustrates the significant data gaps in the safety assessment of this compound.

Conclusion

The publicly available information on the safety and toxicity of this compound is critically insufficient for a comprehensive risk assessment. The absence of data on acute and chronic toxicity, pharmacokinetics, genotoxicity, carcinogenicity, and reproductive toxicity represents a significant knowledge gap. The classification of this compound for "research use only" underscores the need for stringent safety precautions during handling. Any consideration of this compound for further development would necessitate a complete and rigorous toxicological evaluation according to international regulatory standards. Researchers and drug development professionals are strongly advised to proceed with extreme caution and to conduct thorough safety evaluations before undertaking any studies with this compound.

References

- 1. US8802596B2 - Multi-functional ionic liquid compositions for overcoming polymorphism and imparting improved properties for active pharmaceutical, biological, nutritional, and energetic ingredients - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 28815-27-2 Name: [xixisys.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Isomylamine Hydrochloride: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomylamine hydrochloride, identified as 2-(diethylamino)ethyl 1-isopentylcyclohexane-1-carboxylate hydrochloride, is classified as a spasmolytic and smooth muscle relaxant.[1] Despite its classification, detailed experimental protocols, quantitative biological data, and specific signaling pathways are not extensively documented in publicly available scientific literature. This document aims to provide a comprehensive overview of the available information on this compound and presents generalized, representative experimental protocols for its synthesis, purification, and potential in vitro and in vivo evaluation based on standard methodologies for similar chemical entities. The provided protocols are intended as a starting point for researchers and will require optimization for this specific compound.

Chemical and Physical Properties

A summary of the known properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 2-(diethylamino)ethyl 1-isopentylcyclohexane-1-carboxylate hydrochloride | [1] |

| Synonyms | Isomylamine HCl, NSC-78987 | [1] |

| CAS Number | 24357-98-0 | [1] |

| Molecular Formula | C₁₈H₃₆ClNO₂ | [1] |

| Molecular Weight | 333.94 g/mol | [1] |

| Chemical Class | Spasmolytic, Smooth Muscle Relaxant | [1] |

| Free Base | Isomylamine (CAS: 28815-27-2) | [1] |

Hypothetical Synthesis Protocol

The synthesis of this compound can be conceptually approached through a two-step process: esterification followed by salt formation. The following is a representative protocol that would require empirical optimization.

Step 1: Synthesis of Isomylamine (Free Base) via Esterification

This step involves the reaction of 1-isopentylcyclohexane-1-carboxylic acid with 2-(diethylamino)ethanol (B1670525).

-

Materials:

-

1-isopentylcyclohexane-1-carboxylic acid

-

2-(diethylamino)ethanol

-

Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Anhydrous dichloromethane (B109758) (DCM) as solvent

-

-

Procedure:

-

Dissolve 1-isopentylcyclohexane-1-carboxylic acid (1.0 eq) and 2-(diethylamino)ethanol (1.1 eq) in anhydrous DCM.

-

Add DMAP (0.1 eq) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of DCC (1.2 eq) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Isomylamine free base.

-

Step 2: Formation of this compound

-

Materials:

-

Crude Isomylamine (from Step 1)

-

Anhydrous diethyl ether or other suitable solvent

-

Hydrochloric acid (2M in diethyl ether)

-

-

Procedure:

-

Dissolve the crude Isomylamine in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add 2M HCl in diethyl ether dropwise while stirring until precipitation is complete.

-

Collect the precipitate by filtration.

-

Wash the solid with cold, anhydrous diethyl ether.

-

Dry the resulting white solid under vacuum to yield this compound.

-

Caption: Hypothetical synthesis workflow for this compound.

Purification Protocol

The synthesized this compound would likely require purification to remove unreacted starting materials and byproducts. Recrystallization is a standard method for purifying solid crystalline compounds.

-

Materials:

-

Crude this compound

-

A suitable solvent system (e.g., ethanol/diethyl ether, isopropanol/hexane). The ideal solvent system should dissolve the compound when hot but not when cold.

-

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of the hot solvent (e.g., ethanol).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals under vacuum.

-

The purity of the final product should be assessed by methods such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

-

In Vitro Experimental Protocols (Representative)

As a smooth muscle relaxant, the in vitro activity of this compound could be assessed using isolated tissue bath preparations.

Table 2: Representative In Vitro Assays

| Assay | Description | Endpoint Measurement |

| Isolated Tissue Bath Assay | Measures the effect of the compound on the contraction of isolated smooth muscle strips (e.g., guinea pig ileum, rat aorta). | Inhibition of agonist-induced contractions (e.g., acetylcholine, phenylephrine). Calculation of IC₅₀. |

| Calcium Channel Blocking Assay | Investigates the effect of the compound on calcium influx in smooth muscle cells, a common mechanism for muscle relaxation. | Measurement of intracellular calcium concentration using fluorescent indicators (e.g., Fura-2). |

| Receptor Binding Assay | Determines the affinity of the compound for specific receptors involved in smooth muscle contraction (e.g., muscarinic, adrenergic receptors). | Radioligand binding assays to determine the binding affinity (Ki). |

Protocol: Isolated Guinea Pig Ileum Assay

-

A segment of the guinea pig ileum is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

The tissue is connected to an isometric force transducer to record contractions.

-

After an equilibration period, a contractile agent (e.g., acetylcholine) is added to establish a stable contractile response.

-

This compound is then added in a cumulative concentration-dependent manner.

-

The relaxation of the tissue is recorded, and a concentration-response curve is generated to determine the IC₅₀ value.

In Vivo Experimental Protocols (Representative)

In vivo studies in animal models can be used to assess the efficacy and pharmacokinetic profile of this compound.

Table 3: Representative In Vivo Assays

| Assay | Description | Endpoint Measurement |

| Spasmolytic Activity Model | Evaluates the ability of the compound to inhibit spasms induced by a chemical agent (e.g., castor oil-induced diarrhea in mice). | Reduction in the frequency and severity of spasms. |

| Bronchodilator Activity Model | Assesses the effect on bronchoconstriction induced by an agent like histamine (B1213489) or methacholine (B1211447) in guinea pigs. | Measurement of changes in airway resistance. |

| Pharmacokinetic Study | Determines the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in an animal model (e.g., rats). | Plasma concentration of the compound over time, calculation of parameters like half-life, Cmax, and AUC. |

Signaling Pathway

The specific signaling pathway through which this compound exerts its smooth muscle relaxant effects has not been elucidated in the available literature. However, smooth muscle relaxation is generally achieved through a decrease in intracellular calcium concentration. A potential, generalized pathway is depicted below.

Caption: A potential signaling pathway for a smooth muscle relaxant.

Conclusion

This compound is a compound identified as a smooth muscle relaxant, yet it remains largely uncharacterized in the scientific literature. This document provides the available chemical information and presents a series of generalized experimental protocols for its synthesis, purification, and biological evaluation. These protocols are intended to serve as a foundational guide for researchers initiating studies on this compound and will necessitate empirical validation and optimization. Further research is warranted to elucidate the specific mechanism of action, pharmacological profile, and potential therapeutic applications of this compound.

References

Isomylamine Hydrochloride and Smooth Muscle: A Review of Available Information

Currently, there is a significant lack of specific scientific literature and established protocols detailing the effects of isomylamine (B8598680) hydrochloride on smooth muscle tissue. Extensive searches for its use in smooth muscle assays, its mechanism of action, and effective concentrations have not yielded concrete data. Therefore, a detailed, validated protocol for an isomylamine hydrochloride smooth muscle assay cannot be provided at this time.

For researchers and drug development professionals interested in the potential effects of this compound on smooth muscle, it would be necessary to conduct foundational research to determine its pharmacological properties. This would involve initial screening studies to observe any contractile or relaxant effects on various smooth muscle preparations, followed by more in-depth investigations to elucidate its mechanism of action.

General Principles of Smooth Muscle Assays

While a specific protocol for this compound is unavailable, the following section outlines the general principles and methodologies commonly employed in smooth muscle assays. This information can serve as a foundational guide for designing initial screening experiments for novel compounds like this compound.

Smooth muscle contractility assays are fundamental in pharmacology for studying the effects of various substances on tissues such as the intestines, trachea, blood vessels, and uterus. These assays typically involve isolating a section of smooth muscle tissue and mounting it in an organ bath containing a physiological salt solution. The tissue's contractile or relaxant responses to the test compound are then measured using a force transducer.

Key Components of a Smooth Muscle Assay:

-

Tissue Preparation: The choice of tissue depends on the research question. For example, the guinea pig ileum is a classic model for studying intestinal smooth muscle.[1] The tissue is carefully dissected and suspended in an organ bath.

-

Physiological Salt Solution: The organ bath is filled with a solution that mimics the ionic composition and pH of the body's extracellular fluid, such as Krebs-Henseleit or Tyrode's solution. This solution is typically aerated with a gas mixture (e.g., 95% O2, 5% CO2) to maintain physiological pH and oxygenation.

-

Temperature Control: The organ bath is maintained at a physiological temperature, usually 37°C.

-

Force Transducer and Recording System: One end of the muscle strip is attached to a fixed point, and the other is connected to a force transducer. This setup allows for the measurement of isometric contractions (changes in force at a constant length). The signals from the transducer are amplified and recorded for analysis.

-

Drug Administration: The test compound is added to the organ bath in a cumulative or non-cumulative manner to generate a concentration-response curve.

Experimental Workflow for a General Smooth Muscle Relaxation Assay

The following diagram illustrates a generalized workflow for assessing the relaxant properties of a test compound on a pre-contracted smooth muscle tissue. This is a common approach when investigating potential smooth muscle relaxants.

Caption: Generalized workflow for a smooth muscle relaxation assay.

Potential Mechanisms of Smooth Muscle Relaxation

Should initial studies indicate that this compound possesses smooth muscle relaxant properties, further investigation into its mechanism of action would be warranted. Smooth muscle relaxation is primarily achieved through a decrease in intracellular calcium concentration or a decrease in the sensitivity of the contractile apparatus to calcium. Several signaling pathways can mediate these effects.

One common pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[2] Isoprenaline, a well-characterized beta-adrenergic agonist, induces smooth muscle relaxation through this pathway.[3]

Caption: Simplified cAMP-mediated smooth muscle relaxation pathway.

Data Presentation

Quantitative data from smooth muscle assays are typically presented in tables to facilitate comparison between different concentrations of the test compound or between different compounds. The primary endpoint is often the EC50 value, which is the concentration of a drug that gives half of the maximal response.

Table 1: Hypothetical Data for a Smooth Muscle Relaxation Assay

| Concentration of Test Compound (M) | % Relaxation (Mean ± SEM) |

| 1 x 10⁻⁹ | 5.2 ± 1.1 |

| 1 x 10⁻⁸ | 15.8 ± 2.5 |

| 1 x 10⁻⁷ | 48.9 ± 4.3 |

| 1 x 10⁻⁶ | 85.4 ± 3.7 |

| 1 x 10⁻⁵ | 98.1 ± 1.9 |

| EC₅₀ | 1.5 x 10⁻⁷ M |

Conclusion for Researchers

Given the absence of specific data for this compound, researchers should approach the study of its effects on smooth muscle with a systematic and exploratory mindset. The initial steps should involve screening for any activity on isolated smooth muscle tissues. If an effect is observed, subsequent experiments should be designed to construct concentration-response curves and to investigate the underlying mechanism of action by using specific receptor antagonists and enzyme inhibitors. The general protocols and principles outlined above provide a starting point for designing such investigations.

References

- 1. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Isoprenaline and aminophylline relax bronchial smooth muscle by cAMP-induced stimulation of large-conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscle relaxant - Wikipedia [en.wikipedia.org]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Isoamylamine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoamylamine (B31083) hydrochloride is a primary aliphatic amine salt. Accurate and reliable quantification of isoamylamine is crucial in various stages of drug development and research. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds. However, simple aliphatic amines like isoamylamine lack a significant chromophore, making direct UV detection challenging. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the analysis of isoamylamine hydrochloride following pre-column derivatization to enable sensitive UV detection.

Principle

This method involves the derivatization of the primary amine group of isoamylamine with a suitable labeling agent, such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). The resulting derivative possesses a strong chromophore, allowing for highly sensitive detection by a standard UV-Vis detector. The derivatized analyte is then separated on a C18 reversed-phase column with a gradient elution of acetonitrile (B52724) and a phosphate (B84403) buffer.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of this HPLC method, based on validation data from similar analyses of derivatized amines.

Table 1: Chromatographic Parameters and System Suitability

| Parameter | Specification |

| Retention Time (RT) | Approximately 8.5 min |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

Table 2: Method Validation Summary

| Validation Parameter | Result |

| Linearity (R²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

Experimental Protocols

Materials and Reagents

-

Isoamylamine Hydrochloride reference standard

-

9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Monobasic sodium phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Borate (B1201080) buffer (pH 9.0)

-

Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 20 mM Monobasic sodium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 50 10.0 80 12.0 80 12.1 50 | 15.0 | 50 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 265 nm.

-

Injection Volume: 10 µL.

Preparation of Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Isoamylamine Hydrochloride reference standard in 10 mL of deionized water.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

-

FMOC-Cl Solution (5 mg/mL): Dissolve 25 mg of FMOC-Cl in 5 mL of acetonitrile. This solution should be prepared fresh daily.

Derivatization Procedure

-

To 100 µL of each working standard solution or sample solution in a clean microcentrifuge tube, add 200 µL of borate buffer (pH 9.0).

-

Add 200 µL of the FMOC-Cl solution.

-

Vortex the mixture for 30 seconds.

-

Allow the reaction to proceed at room temperature for 10 minutes.

-

Add 100 µL of a quenching reagent (e.g., 0.1 M glycine) to react with excess FMOC-Cl.

-

Vortex for 30 seconds.

-

Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

Sample Preparation

For the analysis of a formulated drug product, accurately weigh a portion of the homogenized sample and dissolve it in a known volume of deionized water. Further dilute as necessary to fall within the linear range of the assay. The diluted sample is then subjected to the derivatization procedure described above.

Visualizations

Experimental Workflow

Caption: Workflow for the HPLC analysis of Isoamylamine Hydrochloride.

Logical Relationship of Method Validation

Caption: Key parameters for HPLC method validation.

Application Note: A Stability-Indicating HPLC Method for the Determination of Isomylamine Hydrochloride

AN-0012

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of Isomylamine Hydrochloride in the presence of its degradation products. The method was developed and validated in accordance with International Council for Harmonisation (ICH) guidelines. Forced degradation studies were conducted to demonstrate the method's specificity. All major degradation products were well-separated from the parent peak, proving the method is suitable for stability studies.

Introduction

This compound is an amine salt with potential pharmaceutical applications. To ensure the quality, safety, and efficacy of a drug product, it is crucial to monitor the stability of the active pharmaceutical ingredient (API). A stability-indicating analytical method is essential to separate and quantify the API from any potential degradation products that may form under various environmental conditions. This document provides a comprehensive protocol for a newly developed reversed-phase HPLC (RP-HPLC) method for this compound, including method validation and forced degradation studies as per ICH guidelines.[1][2][3]

Chromatographic Conditions